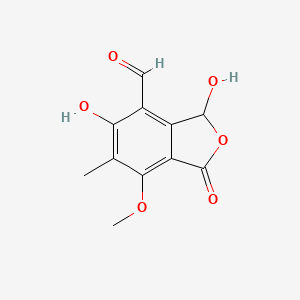
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a phytotoxic metabolite produced by fungal pathogens of the genus Seiridium, which are known to cause canker disease in plants of the Cupressaceae family . This compound has been found to induce programmed cell death and autophagy in plants like Arabidopsis thaliana . This compound exhibits insecticidal, fungicidal, and herbicidal properties, making it a compound of interest in various fields of research .
Méthodes De Préparation
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be produced by fungal strains such as Penicillium sp. CRM 1540, isolated from Antarctic marine sediment . The production process involves the cultivation of the fungal strain, followed by extraction and purification using reversed-phase chromatography . The compound is then identified using techniques like Nuclear Magnetic Resonance (NMR) analysis and mass spectrometry
Analyse Des Réactions Chimiques
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cyclopaldic acid can lead to the formation of reactive oxygen species, which play a role in its phytotoxic effects .
Applications De Recherche Scientifique
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of phytotoxins.
Biology: Researchers investigate its effects on plant cells, including programmed cell death and autophagy.
Industry: This compound’s herbicidal properties make it a candidate for developing eco-friendly herbicides.
Mécanisme D'action
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde exerts its effects by targeting the plasma membrane H±ATPase, leading to depolarization of the transmembrane potential . It disrupts the mitochondrial network, causing overproduction of reactive oxygen species and inducing oxidative stress . Additionally, it affects the vacuole, leading to tonoplast disintegration and vacuole-mediated programmed cell death and autophagy . These actions collectively contribute to its phytotoxic effects.
Comparaison Avec Des Composés Similaires
3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be compared with other fungal metabolites such as seiridin, sphaeropsidin A, and payracillic acid . These compounds also exhibit phytotoxic and insecticidal properties but differ in their specific modes of action and chemical structures. This compound is unique in its ability to induce both programmed cell death and autophagy in plant cells .
Propriétés
Numéro CAS |
477-99-6 |
|---|---|
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
3,5-dihydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C11H10O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h3,10,13-14H,1-2H3 |
Clé InChI |
BHVGIMSTMICYNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
SMILES canonique |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)C=O)O |
Synonymes |
cyclopaldic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















